Product packaging for 4-Isothiocyanatoindole(Cat. No.:)

4-Isothiocyanatoindole

Cat. No.: B8521826
M. Wt: 174.22 g/mol
InChI Key: ZYPJRWHQKBDUKD-UHFFFAOYSA-N
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Description

Contextualization within Natural Product Chemistry

Indole (B1671886) is a heterocyclic aromatic compound that forms the core structure of a vast array of natural products known as indole alkaloids. These compounds are widely distributed in nature, found in organisms ranging from marine sponges and algae to terrestrial plants and fungi. rsc.orggoogle.com Marine indole alkaloids, in particular, exhibit a remarkable diversity of chemical structures and a broad spectrum of pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities. rsc.orggoogle.com The indole ring's versatility as a pharmacophore has made it a "privileged scaffold" in medicinal chemistry. rsc.orggoogle.com

Similarly, isothiocyanates (ITCs) are a class of naturally occurring compounds, most famously derived from the enzymatic hydrolysis of glucosinolates found in cruciferous vegetables like broccoli, cabbage, and watercress. Current time information in Bangalore, IN.acs.org Upon plant tissue damage, the enzyme myrosinase is released and acts on glucosinolates to produce various breakdown products, including isothiocyanates. acs.orgmsu.edu These compounds are known for their pungent taste and have been extensively studied for their chemopreventive and antimicrobial properties. nih.govsavemyexams.com While many isothiocyanates are derived from aliphatic or simple aromatic amino acids, the existence of indole-containing isothiocyanates highlights the metabolic pathways that can link these two important classes of natural products. acs.org

Recent research has identified 4-isothiocyanatoindole as a hydrolysis product of glucosinolates in broccoli. acs.org This discovery firmly places this compound within the realm of natural product chemistry, specifically as a phyto-derived compound from a commonly consumed vegetable. Its natural origin provides a compelling rationale for investigating its biological effects and potential applications.

Significance in Chemical Biology Research

Chemical biology aims to use small molecules to understand and manipulate biological systems. spectroscopyonline.comorganicchemistrydata.org In this context, this compound is emerging as a molecule of interest due to its potential to act as a chemical probe to investigate specific biological pathways and enzymatic functions. A chemical probe is a small molecule with high potency and selectivity for a particular protein target, which can be used to elucidate the target's role in cellular processes. spectroscopyonline.comrsc.orglongdom.org

The significance of this compound in chemical biology is underscored by recent findings demonstrating its antifungal activity against the phytopathogen Botrytis cinerea. acs.org This study revealed that this compound can inhibit key fungal enzymes, namely 14-alpha-demethylase (CYP51) and glutathione-S-transferase (GST). acs.orgmsu.edu CYP51 is a crucial enzyme in the biosynthesis of ergosterol (B1671047), an essential component of fungal cell membranes, while GST is involved in detoxification processes. acs.orgmsu.edu The ability of this compound to target these specific enzymes suggests its potential as a chemical probe for studying fungal pathogenesis and detoxification mechanisms.

Furthermore, the isothiocyanate group is a reactive electrophile that can form covalent adducts with nucleophilic residues, such as the thiol group of cysteine, in proteins. rsc.orggoogle.com This reactivity is a common feature of many isothiocyanates that act as enzyme inhibitors. rsc.orgrsc.org For example, various isothiocyanates have been shown to inhibit enzymes like glutathione (B108866) reductase, deubiquitinating enzymes (DUBs), and cholinesterases. rsc.orggoogle.comrsc.org The indole scaffold can contribute to the binding affinity and selectivity of the molecule for its target protein. The combination of the reactive isothiocyanate "warhead" and the indole "guidance system" makes this compound a promising candidate for the development of novel chemical probes to explore the function of a variety of enzymes.

Research Findings on this compound

Detailed investigation into the properties and synthesis of this compound is crucial for its development as a tool in chemical biology.

Synthesis and Spectroscopic Data

The synthesis of this compound can be achieved from its corresponding amine precursor, 4-aminoindole (B1269813). gre.ac.uk Several methods exist for the synthesis of 4-aminoindoles, often starting from 2-methyl-3-nitroaniline (B147196) or through the cyclization of 2-(2,6-diaminophenyl)ethanol. rsc.orgoup.com The conversion of the primary amine group of 4-aminoindole to the isothiocyanate can be accomplished through various methods, including an electrochemical approach using carbon disulfide. gre.ac.uk This method involves the in-situ formation of a dithiocarbamate (B8719985) salt which is then oxidized to yield the isothiocyanate. gre.ac.uk

The structural characterization of this compound is essential for confirming its identity and purity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a molecular fingerprint of the compound.

Table 1: Spectroscopic Data for this compound

Technique Observed Data/Expected Peaks Interpretation
¹H NMR (400 MHz, CDCl₃) δ 8.29 (s, 1H), 7.29-7.26 (m, 1H), 7.21-7.20 (t, J = 2.97 Hz, 1H), 7.08-7.04 (t, J = 7.96 Hz, 1H), 6.99 (dd, J = 7.6, 0.8 Hz, 1H), 6.82 (dd, J = 3.2, 0.8 Hz, 1H) gre.ac.uk The signals in the aromatic region (δ 6.8-8.3 ppm) are characteristic of the indole ring protons. The singlet at δ 8.29 is likely the N-H proton of the indole. The multiplets and coupling constants correspond to the specific substitution pattern of the 4-substituted indole.
Infrared (IR) Spectroscopy Strong, broad absorption around 2100-2200 cm⁻¹ This region is characteristic of the asymmetric stretching vibration of the -N=C=S (isothiocyanate) functional group. savemyexams.comlibretexts.org Other expected peaks would include N-H stretching (around 3400 cm⁻¹) and C-H and C=C stretching from the aromatic indole ring. rsc.orglibretexts.org

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) corresponding to the exact mass of C₉H₆N₂S. | The mass spectrum would show the molecular weight of the compound, confirming its elemental composition. Fragmentation patterns could provide further structural information. libretexts.orgnih.gov |

Table 2: List of Compounds Mentioned

Compound Name
This compound
4-Aminoindole
2-Methyl-3-nitroaniline
2-(2,6-Diaminophenyl)ethanol
Carbon disulfide

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6N2S B8521826 4-Isothiocyanatoindole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6N2S

Molecular Weight

174.22 g/mol

IUPAC Name

4-isothiocyanato-1H-indole

InChI

InChI=1S/C9H6N2S/c12-6-11-9-3-1-2-8-7(9)4-5-10-8/h1-5,10H

InChI Key

ZYPJRWHQKBDUKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2)C(=C1)N=C=S

Origin of Product

United States

Chemical Reactivity and Derivatization of 4 Isothiocyanatoindole

Fundamental Reaction Mechanisms of the Isothiocyanate Moiety

The isothiocyanate group (–N=C=S) is characterized by a central carbon atom that is double-bonded to both a nitrogen and a sulfur atom. This arrangement makes the carbon atom highly electrophilic and susceptible to attack by nucleophiles. mdpi.com The general mechanism involves the addition of a nucleophile to the central carbon, followed by protonation of the nitrogen atom.

The primary reactions of isothiocyanates are with nucleophiles such as amines, thiols, and hydroxyl groups. mdpi.comresearchgate.net

Reaction with Amines: Primary and secondary amines react with isothiocyanates to form substituted thiourea (B124793) derivatives. This is one of the most common reactions of the isothiocyanate group and is fundamental to derivatization strategies. The reaction with the N-terminal amine of a peptide, famously utilized in Edman degradation with phenyl isothiocyanate, is a classic example. researchgate.netchemrxiv.org

Reaction with Thiols: Thiols (mercaptans) react with isothiocyanates to yield dithiocarbamates. Glutathione (B108866) and cysteine are biologically significant thiols that readily react with isothiocyanates in this manner.

Reaction with Alcohols and Water: Alcohols and water can also act as nucleophiles, though they are generally less reactive than amines or thiols. The reaction with alcohols produces thiocarbamates, while the reaction with water leads to the formation of an unstable dithiocarbamic acid, which can then decompose.

Beyond simple nucleophilic additions, isothiocyanates can participate in more complex transformations, including cycloadditions and radical additions. mdpi.comorganic-chemistry.org A proposed mechanism for the nucleophilic addition of an α-aminoalkyl radical to an isothiocyanate highlights the versatility of this functional group in modern synthetic chemistry. organic-chemistry.org

Derivatization Strategies for Enhanced Analytical Characterization

Due to the high reactivity and potential instability of the isothiocyanate group, direct analysis of compounds like 4-isothiocyanatoindole can be challenging. mdpi.com Derivatization is a common strategy employed to convert the analyte into a more stable, detectable, and chromatographically amenable form. mdpi.comresearchgate.net This process improves separation, enhances ionization efficiency in mass spectrometry, and increases detection sensitivity. researchgate.net

A key goal of derivatization is to attach a tag to the isothiocyanate molecule that enhances its detectability by common analytical instruments. nih.gov

UV/Visible Detection: For techniques like High-Performance Liquid Chromatography (HPLC) with UV-Vis detection, the isothiocyanate group itself lacks a strong chromophore. Derivatization can introduce a UV-absorbing or fluorescent tag. For instance, reacting this compound with a reagent containing a chromophoric group, such as certain amines or thiols, produces a derivative with strong UV absorbance, thereby increasing the sensitivity of the analysis. nih.govrsc.org The formation of thiourea derivatives by reaction with ammonia (B1221849) provides a UV-absorbing chromophore suitable for liquid chromatography analysis. nih.govresearchgate.net

Mass Spectrometric Detection: Derivatization can significantly improve sensitivity in mass spectrometry (MS). nih.gov By introducing a moiety that is easily ionizable (e.g., a basic group that readily accepts a proton in electrospray ionization), the signal intensity of the analyte can be dramatically increased. acs.orgacs.org For example, isothiocyanate analogues bearing basic groups have been shown to significantly improve the MS sensitivity of tagged peptides. acs.orgacs.org A method using N-(tert-butoxycarbonyl)-L-cysteine methyl ester for derivatization was found to increase the detection sensitivity of isothiocyanates by 2.5-fold. nih.gov

Derivatization is crucial for both gas chromatography (GC) and liquid chromatography (LC) analysis of isothiocyanates. mdpi.com

Gas Chromatography (GC): Many isothiocyanates are volatile but can be thermally unstable. Derivatization converts them into more stable compounds suitable for GC analysis. mdpi.com A common method involves the cyclocondensation reaction with 1,2-benzenedithiol, which is highly selective for isothiocyanates and produces a stable derivative that can be analyzed by GC-MS. mdpi.com Alkyl isothiocyanates have also been used to derivatize compounds like 1,1-dimethylhydrazine (B165182) for GC-MS analysis, forming stable thiosemicarbazides. researchgate.net

High-Performance Liquid Chromatography (HPLC): For HPLC, derivatization is used to improve chromatographic resolution and detection. The classic example is the pre-column derivatization of amino acids with phenyl isothiocyanate (PITC), which allows for their separation via reversed-phase HPLC and UV detection. nih.gov This principle is broadly applicable to the analysis of primary and secondary amines using isothiocyanates as derivatizing agents. rsc.org Similarly, isothiocyanates themselves can be analyzed after derivatization with reagents like N-acetyl-L-cysteine or ammonia to form stable adducts suitable for UHPLC-MS analysis. mdpi.comnih.govresearchgate.net

Table 1: Selected Derivatization Reagents for Chromatographic Analysis of Isothiocyanates

Derivatizing Reagent Analyte Type Resulting Derivative Analytical Technique Purpose Reference(s)
1,2-Benzenedithiol Isothiocyanates 2-substituted-1,3-benzodithiole-2-imine HPLC, GC-MS Improved stability and detection mdpi.com
Ammonia Isothiocyanates Thiourea HPLC-UV, MS Improved stability, UV chromophore nih.govresearchgate.net
N-acetyl-L-cysteine (NAC) Isothiocyanates NAC-adduct UHPLC-MS Improved stability, low detection limits mdpi.com
Phenyl isothiocyanate (PITC) Amines Phenylthiourea HPLC-UV Improved separation and UV detection rsc.orgnih.gov
N-(tert-butoxycarbonyl)-L-cysteine methyl ester Isothiocyanates Stable derivative HPLC-UV Increased detection sensitivity nih.gov

In the context of mass spectrometry, derivatization serves multiple purposes: enhancing ionization efficiency, improving chromatographic separation prior to MS, and directing fragmentation pathways to yield structurally informative ions. researchgate.net

Enhanced Ionization and Sensitivity: Chemical derivatization is frequently used to improve the detection sensitivity in Liquid Chromatography/Electrospray Ionization-Tandem Mass Spectrometry (LC/ESI-MS/MS). researchgate.net Reagents can be designed to introduce a permanently charged group or a group that is readily ionized, thereby increasing the signal response. acs.orgacs.org Isothiocyanate analogues containing basic moieties have been developed specifically to enhance the MS signal of derivatized peptides. acs.orgacs.org

Controlled Fragmentation: Derivatization can promote specific and predictable fragmentation patterns under collision-induced dissociation (CID), which is invaluable for structural confirmation and confident identification. The N-terminal derivatization of peptides with phenyl isothiocyanate (Edman's reagent) is a prime example; it promotes a specific "gas-phase Edman cleavage" that results in abundant b₁ and yₙ₋₁ ion pairs, which can be used as a mass tag to aid in spectrum interpretation. nih.govacs.org Other analogues, like 4-sulfophenyl isothiocyanate, produce similar signature ions that facilitate peptide sequencing. nih.gov The thiourea moiety formed upon derivatization is often easily cleaved during CID, providing a useful diagnostic tool. researchgate.net

Table 2: Derivatization Approaches for Mass Spectrometric Analysis

Derivatizing Reagent/Strategy Analyte Key Advantage MS Technique Reference(s)
Phenyl isothiocyanate (PITC) & Analogues Peptides (N-terminus) Promotes specific Edman-type fragmentation (b₁/yₙ₋₁ ions) ESI-MS/MS nih.govacs.orgacs.org
Isothiocyanates with Basic Moieties Peptides Significantly improves MS signal sensitivity ESI-MS/MS acs.orgacs.org
N-(tert-butoxycarbonyl)-L-cysteine methyl ester (tBocCysME) Isothiocyanates Allows simultaneous determination with metabolites UHPLC/ESI-MS researchgate.net
Ammonia Isothiocyanates Forms stable thiourea derivatives with predictable adducts (Na⁺, H⁺) Ion Trap MS nih.govresearchgate.net

Exploration of Novel Chemical Transformations

Research into the reactivity of the isothiocyanate group continues to uncover new transformations beyond the classical nucleophilic additions used for derivatization. One such area is the use of photoredox catalysis. A notable example is the visible-light-mediated reaction of N,N-dimethylaniline derivatives with aryl isothiocyanates to produce α-amino thioamides. organic-chemistry.org This reaction proceeds through the generation of an α-aminoalkyl radical, which then undergoes a nucleophilic addition to the electrophilic carbon of the isothiocyanate. organic-chemistry.org This method highlights a modern approach to C-H bond functionalization and expands the synthetic utility of the isothiocyanate moiety. While this specific reaction was demonstrated with aryl isothiocyanates, the underlying principle of radical addition to the C=S bond is applicable to the broader class of isothiocyanates, including this compound.

In Vitro and Preclinical Mechanistic Investigations of 4 Isothiocyanatoindole S Biological Activities

Cellular and Molecular Targets of Action

The biological activities of isothiocyanates (ITCs), including those with an indole (B1671886) structure, are frequently attributed to their ability to modulate the function of critical enzymes. The electrophilic nature of the isothiocyanate group (–N=C=S) allows it to react with nucleophilic targets, such as the sulfhydryl groups of cysteine residues within proteins, leading to altered enzyme activity. Research into various indole and isothiocyanate compounds has revealed a pattern of interaction with enzymes involved in detoxification, epigenetic regulation, and xenobiotic metabolism.

A significant mechanism associated with the chemopreventive effects of isothiocyanates and indoles is the induction of Phase II detoxification enzymes. researchgate.net These enzymes, including Glutathione (B108866) S-Transferases (GSTs) and NAD(P)H:quinone oxidoreductase 1 (NQO1), play a crucial role in protecting cells from damage by carcinogens and reactive oxygen species (ROS). oregonstate.educambridge.org They catalyze conjugation reactions that increase the water solubility of toxic compounds, thereby facilitating their elimination from the body. oregonstate.edu

Studies on various isothiocyanates demonstrate their capacity as potent inducers of these protective enzymes. nih.govnih.gov For instance, treatment of rat models with phenethyl isothiocyanate (PEITC) has been shown to significantly increase the activity of both GST and NQO1 in the liver. cambridge.org Similarly, indole compounds such as indole-3-carbinol (B1674136) (I3C) also enhance the activity of these enzymes. cambridge.orgtokushima-u.ac.jp The induction is largely mediated through the activation of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2), which binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding Phase II enzymes. nih.govnih.gov While direct experimental data on 4-isothiocyanatoindole is limited, its structural components suggest it likely shares the ability of related ITCs and indoles to upregulate this critical defensive pathway.

Table 1: Induction of Phase II Enzyme Activity by Representative Isothiocyanates and Indoles in Rat Liver
CompoundEnzymeTreatment DurationFold Increase in Activity (vs. Control)Source
Sauerkraut Juice (source of ITCs/Indoles)GST30 days~2.2x cambridge.org
Sauerkraut Juice (source of ITCs/Indoles)NQO130 days~2.0x cambridge.org
Indole-3-carbinol (I3C)GST10 days~1.9x cambridge.org
Indole-3-carbinol (I3C)NQO110 days~1.7x cambridge.org
Phenethyl isothiocyanate (PEITC)GST10 days~2.1x cambridge.org
Phenethyl isothiocyanate (PEITC)NQO110 days~1.8x cambridge.org

Isothiocyanates are recognized for their influence on epigenetic regulatory mechanisms, including the inhibition of histone deacetylases (HDACs). oregonstate.edudundee.ac.uk HDACs remove acetyl groups from histone proteins, leading to a more compact chromatin structure that suppresses gene transcription. oregonstate.edu By inhibiting HDACs, ITCs can induce histone hyperacetylation, which relaxes chromatin and can restore the expression of suppressed genes, such as tumor suppressor genes. oregonstate.edu

This inhibitory activity has been documented for several ITCs in various cancer cell lines. oregonstate.edunih.gov Notably, research on synthetic indole ethyl isothiocyanates (IEITC), which are structurally analogous to this compound, has demonstrated potent cytotoxic and anti-proliferative effects in neuroblastoma cell lines, with proposed mechanisms including HDAC inhibition. nih.gov For example, 7-methyl-indole-3-ethyl isothiocyanate was found to be highly cytotoxic to multiple neuroblastoma cell lines with IC50 values in the low micromolar range (2.5-5.0 µM). nih.gov This suggests that the indole-isothiocyanate scaffold is a viable pharmacophore for developing HDAC inhibitors.

Table 2: HDAC Inhibition and Associated Effects by Isothiocyanates
CompoundFindingCell Line/ModelSource
Isothiocyanates (general)Inhibit HDAC expression and/or activity.Cultured cancer cells oregonstate.edu
Benzyl isothiocyanateMediates inhibition of histone deacetylase.Human pancreatic carcinoma cells oregonstate.edu
Indole ethyl isothiocyanates (IEITC)Identified as a mechanism of anti-cancer activity.General cancer models nih.gov
7-methyl-indole-3-ethyl isothiocyanateCytotoxic with IC50 of 2.5-5.0 µM.Neuroblastoma cell lines (SMS-KCNR, SK-N-SH, SH-SY5Y, IMR-32) nih.gov
3,3'-Diindolylmethane (B526164) (DIM)Inhibits histone deacetylase activity.Prostate cancer cells nih.gov

The interaction of isothiocyanates and indoles with Phase I cytochrome P450 (CYP) enzymes is complex. CYP enzymes are involved in the metabolic activation of many procarcinogens into their ultimate carcinogenic forms. researchgate.net Inhibition of specific CYP enzymes is therefore a key mechanism of chemoprevention. nih.gov

Many stable isothiocyanates, such as phenethyl isothiocyanate (PEITC), have been shown to inhibit various CYP isoforms. nih.gov In contrast, indole-derived compounds like indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM) have been observed to induce the expression and activity of certain CYP enzymes, particularly CYP1A1. nih.govaacrjournals.org This induction occurs through the activation of the aryl hydrocarbon receptor (AhR). nih.gov Given that this compound contains both an indole nucleus and an isothiocyanate functional group, its net effect on the CYP enzyme system is not readily predictable and would depend on the specific isoform and experimental conditions. The potential for CYP inhibition, characteristic of the ITC moiety, represents a plausible mechanism of action.

Table 3: Contrasting Effects of Isothiocyanates and Indoles on Cytochrome P450 Enzymes
Compound ClassRepresentative CompoundObserved EffectTarget Enzyme(s)Source
IsothiocyanatesPhenethyl isothiocyanate (PEITC)InhibitionCYP1A2, CYP2A6, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP2E1, CYP3A4 nih.gov
IndolesIndole-3-carbinol (I3C)InductionCYP1A1 aacrjournals.org
Indoles3,3'-Diindolylmethane (DIM)InductionCYP1A1 aacrjournals.org
IndolesIndolo[3,2-b]carbazole (ICZ)Induction (up to 21-fold)CYP1A1 aacrjournals.orgnih.gov

Isothiocyanates are known to possess potent antifungal properties against a range of pathogenic fungi. nih.govmdpi.com The mechanism of this antifungal activity is multifaceted, with a primary effect being the induction of intracellular reactive oxygen species (ROS) and disruption of mitochondrial function. frontiersin.org This leads to mitochondrial membrane depolarization and a decrease in oxygen consumption, ultimately compromising fungal cell viability. frontiersin.org

Fungal cells possess detoxification pathways to counteract such chemical insults. One key enzyme family is the cytochrome P450s, with sterol 14-α-demethylase (CYP51 or Erg11) being a critical enzyme in the ergosterol (B1671047) biosynthesis pathway and a primary target for azole antifungal drugs. frontiersin.org While ITCs exert potent antifungal effects, their mechanism is generally considered to be broader than the specific, targeted inhibition of CYP51 seen with clinical azoles. Fungi also utilize glutathione S-transferases (GSTs) to detoxify xenobiotics. It is plausible that ITCs are conjugated to glutathione in fungal cells, representing a detoxification mechanism that this compound would need to overcome to exert its antifungal effect. frontiersin.org

N-acylethanolamine-hydrolyzing acid amidase (NAAA) is a cysteine hydrolase responsible for the degradation of bioactive lipids known as N-acylethanolamines (NAEs), such as the anti-inflammatory mediator palmitoylethanolamide (B50096) (PEA). nih.govpatsnap.com Inhibition of NAAA increases the endogenous levels of these signaling lipids, making NAAA an attractive therapeutic target for inflammatory conditions. patsnap.comfondation-charcot.org

Cell Cycle Regulation and Apoptosis Induction

Isothiocyanates (ITCs) are well-documented as effective modulators of cellular proliferation and potent inducers of apoptosis, or programmed cell death. nih.gov The biological activities of these compounds often involve the activation of signaling pathways that lead to a halt in the cell cycle and eventual cell death, which are crucial mechanisms for controlling cancer cell growth. nih.gov

Pathways of Apoptosis (Mitochondrial, Death-Receptor, Caspase-Independent)

Research into isothiocyanate-induced apoptosis points to the involvement of multiple signaling cascades, primarily the intrinsic (mitochondrial) and extrinsic (death-receptor) pathways. researchgate.netbio-rad-antibodies.commdpi.com

The mitochondrial pathway is a critical route for apoptosis initiated by internal cellular stress. Studies on synthetic isothiocyanate derivatives, such as ethyl 4-isothiocyanatobutanoate (E-4IB), show a concentration- and time-dependent decrease in the mitochondrial membrane potential (MMP). nih.govnih.gov A reduction in MMP is a key event in the mitochondrial pathway, leading to the release of pro-apoptotic factors like cytochrome c. researchgate.net This release is often regulated by the Bcl-2 family of proteins. mdpi.com Isothiocyanates can trigger an increase in the expression of pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2, promoting mitochondrial outer membrane permeabilization (MOMP). researchgate.net

The death-receptor pathway is initiated by external signals through transmembrane receptors. Investigations have found that treatment with E-4IB can lead to a significant upregulation of Fas Ligand (FasL). nih.govnih.gov The interaction between FasL and its receptor (Fas) is a classic trigger for the extrinsic apoptosis pathway, which activates a cascade of caspases, the executive enzymes of apoptosis. nih.govresearchgate.net Both the mitochondrial and death-receptor pathways typically converge on the activation of executioner caspases, such as caspase-3, which carry out the systematic dismantling of the cell. nih.govyoutube.com

Anti-proliferative Effects

The anti-proliferative activity of isothiocyanates is closely linked to their ability to induce cell cycle arrest, preventing cancer cells from dividing and growing. mdpi.com Studies on E-4IB in human leukemia HL-60 cells demonstrated a delayed transition through the cell cycle, with evidence of cell cycle arrest. nih.govnih.gov This arrest can occur at different checkpoints, depending on the compound's concentration and the cell type. nih.gov

Key regulatory proteins of the cell cycle are often targeted by isothiocyanates. For instance, E-4IB treatment has been shown to up-regulate the cell cycle regulatory protein p21 and affect the phosphorylation of CDC25C phosphatase, a crucial regulator of the G2/M transition. nih.gov Similarly, other indole-containing phytoalexins have been found to induce cell cycle arrest by altering the expression of various regulatory proteins. mdpi.com This disruption of the normal cell cycle progression is a primary mechanism behind the anti-proliferative effects observed with this class of compounds.

Table 1: Effects of Selected Isothiocyanates on Cell Cycle and Proliferation

Compound Cell Line Observed Effects Reference(s)
Ethyl 4-isothiocyanatobutanoate (E-4IB) Human leukemia (HL-60) Delayed cell cycle transition; Upregulation of p21; Phosphorylation of CDC25C nih.gov
Ethyl 4-isothiocyanatobutanoate (E-4IB) Human ovarian carcinoma (A2780) Potent modulator of cellular proliferation nih.gov
1-Methoxyisobrassinin (an indole phytoalexin) Ovarian cancer cells (A2780, A2780cis) Induces concentration-dependent changes in cell cycle regulatory proteins mdpi.com

Anti-inflammatory Signaling Pathways

Chronic inflammation is a key driver of many diseases, and the modulation of inflammatory signaling pathways is a significant area of therapeutic research. Isothiocyanates are known to possess anti-inflammatory properties, primarily through the inhibition of major pro-inflammatory pathways like Nuclear Factor-κB (NF-κB) and Mitogen-Activated Protein Kinases (MAPK). nih.govnih.govjmb.or.kr

The NF-κB pathway is a central regulator of inflammation. nih.govyoutube.com Under normal conditions, NF-κB is held inactive in the cytoplasm. Upon stimulation by inflammatory signals, a kinase complex (IKK) is activated, leading to the degradation of the inhibitory protein IκB. This frees NF-κB to move into the nucleus and activate the transcription of pro-inflammatory genes, including cytokines and chemokines. researchgate.net Natural compounds, including various flavonoids, have been shown to exert anti-inflammatory effects by inhibiting the phosphorylation of IκBα and the subsequent activation of NF-κB. nih.gov

The MAPK pathway , which includes kinases like JNK, ERK, and p38, also plays a critical role in inflammation. nih.gov Activation of these kinases leads to the activation of transcription factors that promote the expression of inflammatory mediators. jmb.or.kr Research on E-4IB has demonstrated a significant, concentration-dependent increase in the phosphorylation of p38 MAPK, JNK, and ERK1/2, indicating an activation of these stress-related pathways which can be coupled to both cell death and survival signals. nih.govnih.gov Conversely, other natural compounds demonstrate anti-inflammatory effects by inhibiting the phosphorylation of these same MAPK proteins. nih.govjmb.or.kr While direct studies on this compound are needed, the established mechanisms of other ITCs suggest it may also modulate these key inflammatory signaling networks.

Receptor Interactions (e.g., Toll-like Receptor 4)

Toll-like Receptor 4 (TLR4) is a key component of the innate immune system, recognizing molecular patterns from pathogens (PAMPs) and molecules released from damaged host cells (DAMPs). nih.govmdpi.com Upon activation, TLR4 initiates signaling cascades, including the NF-κB and MAPK pathways, leading to the production of inflammatory cytokines. mdpi.comnih.gov Consequently, TLR4 is a significant therapeutic target for inflammatory diseases. nih.gov

Activation of TLR4 has been shown to inhibit the proliferation of intestinal epithelial cells, suggesting a role for this receptor in regulating cell growth in addition to inflammation. youtube.com A variety of natural products have been identified as TLR4 antagonists, capable of blocking its activation and subsequent inflammatory signaling. nih.gov While research has not yet specifically demonstrated a direct interaction between this compound and TLR4, the established role of TLR4 in inflammation and the known anti-inflammatory properties of isothiocyanates suggest that investigating this potential interaction is a promising area for future research.

Antimicrobial Efficacy and Mechanisms

Isothiocyanates derived from plants are recognized for their antimicrobial properties against a range of pathogens. middlebury.edunih.govscilit.com These compounds are hydrolysis products of glucosinolates, which are abundant in cruciferous vegetables. nih.gov

Specific research has identified this compound as one of the glucosinolate hydrolysis products found in broccoli. In laboratory studies, these broccoli-derived compounds have been investigated for their potential antifungal activity against Botrytis cinerea, a common fungal pathogen that affects a wide variety of crops.

The general antimicrobial mechanisms of isothiocyanates are multifaceted. Their electrophilic nature allows them to react with cellular components, leading to effects such as the disruption of cell membrane integrity and the inhibition of essential enzymes. nih.govnih.gov For example, studies on 4-hydroxybenzyl isothiocyanate have shown it exerts a significant antibacterial effect on Escherichia coli, Staphylococcus aureus, and Salmonella typhimurium by affecting the metabolic activity of the bacteria rather than directly compromising membrane integrity or permeability. nih.gov The broad-spectrum activity and diverse mechanisms of action make isothiocyanates, including potentially this compound, interesting candidates for the development of new antimicrobial agents. middlebury.edu

Table 2: Antimicrobial Activity of Selected Isothiocyanates

Isothiocyanate Target Organism(s) Observed Effect / Mechanism Reference(s)
This compound Botrytis cinerea (fungus) Investigated for potential antifungal activity as a broccoli glucosinolate hydrolysis product
4-Hydroxybenzyl isothiocyanate (4-HBITC) E. coli, S. aureus, S. typhimurium Significant antibacterial effect; Affects metabolic activity rather than membrane integrity nih.gov
Allyl isothiocyanate (AITC) E. coli O157:H7 Affects cell membrane integrity; Inhibits thioredoxin reductase and acetate (B1210297) kinase nih.gov
Benzyl isothiocyanate (BITC) C. jejuni Influences redox balance and metabolism nih.gov
Phenethyl isothiocyanate (PEITC) E. coli, P. aeruginosa, S. aureus Affects cellular membrane integrity nih.gov

Antibacterial Actions

Direct experimental data detailing the antibacterial properties of this compound against specific bacterial strains are not extensively available in the current body of scientific literature. However, the isothiocyanate (-N=C=S) functional group, which characterizes this compound, is widely recognized for its antimicrobial activities. The general mechanism of action for isothiocyanates involves their electrophilic nature, allowing them to react with nucleophilic groups in bacterial cells. This can lead to the disruption of essential enzymatic functions and interference with cellular signaling pathways, ultimately inhibiting bacterial growth or causing cell death. Research on various other isothiocyanates has demonstrated efficacy against a range of both Gram-positive and Gram-negative bacteria.

Antifungal Actions

Similar to its antibacterial profile, specific studies quantifying the antifungal activity of this compound are not readily found. Nevertheless, the isothiocyanate class of compounds has established antifungal properties. The proposed mechanisms are akin to their antibacterial actions, involving the disruption of fungal cell integrity and metabolic processes through covalent modification of proteins and enzymes. For instance, other isothiocyanates have been shown to inhibit spore germination and mycelial growth in various pathogenic fungi. The indole moiety of this compound may also contribute to its biological activity, as various indole derivatives are known to possess antimicrobial effects.

Antioxidant Defense Mechanisms (Indirect Antioxidant Activity)

Isothiocyanates are well-regarded for their role as indirect antioxidants. Rather than neutralizing free radicals directly, they activate the body's own antioxidant defense systems. This is primarily achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of cytoprotective genes, including those for antioxidant and phase II detoxification enzymes.

The mechanism involves the reaction of the electrophilic isothiocyanate group with cysteine residues on the Keap1 protein, which is a repressor of Nrf2. This modification leads to the release of Nrf2, allowing it to translocate to the nucleus and bind to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This, in turn, upregulates the production of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs). While this mechanism is well-established for isothiocyanates like sulforaphane (B1684495), it is plausible that this compound exerts its antioxidant effects through a similar Nrf2-dependent pathway.

Table 1: Key Enzymes Upregulated by Nrf2 Activation

EnzymeFunction
Heme Oxygenase-1 (HO-1)Catalyzes the degradation of heme into biliverdin, iron, and carbon monoxide, exhibiting antioxidant and anti-inflammatory effects.
NAD(P)H:Quinone Oxidoreductase 1 (NQO1)A flavoprotein that detoxifies quinones and reduces oxidative stress.
Glutathione S-Transferases (GSTs)A family of enzymes that catalyze the conjugation of glutathione to electrophilic compounds, aiding in their detoxification and excretion.
Catalase (CAT)Decomposes hydrogen peroxide into water and oxygen, preventing oxidative damage.
Superoxide (B77818) Dismutase (SOD)Converts superoxide radicals into hydrogen peroxide and molecular oxygen.

Neuroprotective Mechanisms in Preclinical Models

The neuroprotective potential of isothiocyanates is an area of growing research interest, with proposed mechanisms often linked to their antioxidant and anti-inflammatory properties. The activation of the Nrf2 pathway, as described above, is a key element of this neuroprotection. By enhancing the antioxidant capacity of neuronal cells, isothiocyanates can help mitigate the oxidative stress implicated in the pathogenesis of various neurodegenerative diseases.

Furthermore, isothiocyanates have been shown to modulate inflammatory pathways, such as by inhibiting the pro-inflammatory transcription factor Nuclear Factor-kappa B (NF-κB). NF-κB activation is a central event in neuroinflammation, leading to the production of inflammatory cytokines and other mediators that can contribute to neuronal damage. By suppressing NF-κB, indole isothiocyanates could potentially reduce the inflammatory cascade in the brain. While preclinical studies on specific compounds like sulforaphane have shown promise in models of brain injury and neurodegeneration, dedicated preclinical investigations into the neuroprotective mechanisms of this compound are required to confirm its specific effects.

Structure Activity Relationship Sar Studies of 4 Isothiocyanatoindole and Its Analogs

Design Principles for Structural Modification

The design of new analogs of 4-isothiocyanatoindole is guided by established medicinal chemistry principles aimed at enhancing biological activity, selectivity, and pharmacokinetic properties. The core strategy revolves around modifying the indole (B1671886) nucleus and the isothiocyanate group. nih.gov The isothiocyanate moiety is a key electrophilic group, or Michael acceptor, which can form covalent bonds with nucleophilic residues, such as cysteine thiols, in target proteins. nih.govmdpi.com The reactivity of this group is a critical factor, and modifications are designed to modulate this electrophilicity to achieve a balance between target engagement and off-target reactivity. mdpi.com

Key design principles include:

Modulation of Electrophilicity: The ITC group's reactivity can be fine-tuned by altering the electronic properties of the indole ring through the introduction of electron-withdrawing or electron-donating substituents.

Enhancement of Binding Affinity: Modifications to the indole scaffold are intended to improve non-covalent interactions (e.g., hydrogen bonding, hydrophobic interactions, π-π stacking) with the target protein, thereby increasing binding affinity and specificity. asianpubs.org

Optimization of Physicochemical Properties: Structural changes are often aimed at improving drug-like properties, such as solubility and membrane permeability, which are crucial for bioavailability.

Conformational Rigidity: Introducing constraints to the molecule's structure can lock it into a bioactive conformation, potentially increasing potency and reducing off-target effects.

These principles have been applied in the design of various synthetic isothiocyanates to explore their therapeutic potential. mdpi.comnih.gov

Impact of Indole Ring Substitutions on Biological Efficacy

The indole nucleus is a versatile scaffold found in many biologically active compounds, and its substitution pattern significantly influences the efficacy of this compound analogs. nih.govchula.ac.th The position, number, and nature of substituents on the indole ring can alter the molecule's electronic distribution, steric profile, and lipophilicity, thereby affecting its interaction with biological targets.

Research on related indole derivatives has demonstrated clear SAR trends:

Position of Substitution: Studies on other classes of indole derivatives have shown that the position of substitution is critical. For instance, in a series of 3-substituted 1H-indole-2-carboxylic acid derivatives, substitution at position 7 of the indole ring was found to be the most favorable for activity, whereas substitution at position 4 was the least favorable. researchgate.net

Nature of Substituents: The type of substituent has a profound impact.

Halogens: Fluorine-substituted derivatives have been shown to be more potent than their chlorine-substituted counterparts in certain indole series. researchgate.net

Alkoxy Groups: The introduction of a methoxy (B1213986) group has been shown to be beneficial, particularly at the 7-position of the indole ring. researchgate.net

Alkyl Groups: Simple alkyl substitutions, such as a methyl group at the 7-position of an indole-3-ethyl isothiocyanate, have been reported to yield stronger cytotoxic effects compared to the unsubstituted parent compound. researchgate.net

These findings underscore the importance of systematic exploration of the indole ring's substitution space to optimize biological activity.

Table 1: Effect of Indole Ring Substitution on Biological Activity of Selected Indole Derivatives This table is generated based on data for analogous indole compounds to illustrate SAR principles.

Compound Series Substitution Position Substituent Observed Effect on Potency Reference
Indole-2-carboxylic acids 4 Various Least favorable position researchgate.net
Indole-2-carboxylic acids 7 Methoxy (-OCH₃) Most favorable position researchgate.net
Indole-2-carboxylic acids 5 or 6 Fluorine (-F) More potent than Chlorine (-Cl) researchgate.net

Influence of Isothiocyanate Group Modifications

The isothiocyanate (-N=C=S) group is the pharmacophore primarily responsible for the covalent mechanism of action of these compounds. nih.gov Modifications affecting this group or its presentation to the target are central to SAR studies. While direct chemical alteration of the NCS moiety itself is less common, modifications often involve changing the linker that connects it to the indole ring.

Key considerations include:

Linker Length and Flexibility: The length and rigidity of the alkyl chain separating the indole ring from the ITC group can influence how the molecule fits into a target's binding site. A longer or more flexible linker may allow the ITC group to access a reactive cysteine residue that a shorter linker cannot reach.

Electronic Effects: The electronic environment of the ITC group, influenced by the indole ring and any linkers, dictates its electrophilicity and reaction rate with target nucleophiles.

Replacement with Other Electrophiles: To understand the role of the ITC group, analogs are sometimes synthesized where the ITC is replaced with other Michael acceptors or electrophilic "warheads." This helps to determine if the covalent mechanism is essential and if other reactive groups could serve a similar function. mdpi.com

Computational Approaches in SAR Elucidation (e.g., Molecular Docking, AI/ML)

Computational methods are indispensable tools for elucidating the SAR of this compound analogs, providing insights into their interactions with target proteins at a molecular level. japsonline.com

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. bibliotekanauki.pl For this compound analogs, docking studies can:

Identify key amino acid residues in the binding pocket that interact with the indole scaffold. nih.gov

Predict the proximity of the isothiocyanate group to nucleophilic residues like cysteine, suggesting a potential for covalent bond formation.

Explain differences in activity between analogs based on their predicted binding modes and scores. researchgate.net

Guide the design of new analogs with improved binding affinity. nih.gov

For example, docking studies on various indole derivatives have successfully identified crucial hydrogen bond and π-π interactions within target protein active sites, explaining their inhibitory activity. nih.govmdpi.com

Table 2: Illustrative Molecular Docking Results for Indole Analogs Against a Target Protein This table presents hypothetical data to illustrate the output of molecular docking studies.

Compound Analog Modification Binding Energy (kcal/mol) Key Interacting Residues
This compound Parent Compound -7.5 CYS-88, PHE-152
7-Fluoro-4-isothiocyanatoindole 7-Fluoro substitution -8.2 CYS-88, PHE-152, ARG-120
4-(Isothiocyanatoethyl)indole Ethyl linker -7.8 CYS-88, TRP-92

Artificial Intelligence/Machine Learning (AI/ML): AI/ML models are increasingly being used to analyze large datasets and predict the biological activity of novel compounds. These models can learn complex relationships between chemical structures and their activities, accelerating the identification of promising new analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique that correlates the variation in the biological activity of a series of compounds with changes in their physicochemical properties, which are quantified by molecular descriptors. nih.gov A QSAR model is a mathematical equation that can predict the activity of new, unsynthesized compounds. mdpi.com

The development of a QSAR model for this compound analogs involves several steps:

Data Set Preparation: A series of analogs with experimentally determined biological activities is compiled. This set is typically divided into a training set (to build the model) and a test set (to validate it). nih.gov

Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule. These can be constitutional, topological, geometric, or electronic in nature. japsonline.com

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical model that links the descriptors to the biological activity. mdpi.com

Model Validation: The model's predictive power is rigorously tested using the test set and other statistical validation techniques to ensure it is robust and not a result of chance correlation. nih.gov

QSAR studies on indole and isatin (B1672199) derivatives have successfully created predictive models for their activity against various targets. researchgate.net Such models can guide the synthesis of new analogs by prioritizing structures predicted to have the highest potency.

Insufficient Data Available for Metabolic Fate and Pathway Modulation of this compound

Comprehensive searches for scientific literature detailing the metabolic fate and pathway modulation of the specific chemical compound this compound in preclinical systems have yielded insufficient data to construct a detailed article based on the requested outline. While general information on the metabolism of indoles and isothiocyanates exists, specific studies on the in vivo biotransformation, metabolite profiling, and interactions with key metabolic pathways of this compound are not available in the public domain.

The initial research strategy aimed to gather data for the following sections:

Metabolic Fate and Pathway Modulation of 4 Isothiocyanatoindole in Preclinical Systems

Interaction with Endogenous Metabolic Pathways in Preclinical Models:

Amino Acid Metabolism:Beyond the general connection to tryptophan, specific interactions with broader amino acid metabolism have not been documented for this compound.

Due to the absence of specific research findings, it is not possible to generate a scientifically accurate and informative article that adheres to the strict constraints of the provided outline. The creation of data tables and detailed research findings as requested is unachievable without the foundational scientific studies.

Mitochondrial Function and Energy Metabolism (e.g., Krebs Cycle)

The impact of 4-isothiocyanatoindole on mitochondrial respiration and the Krebs cycle is an area that awaits investigation. The Krebs cycle, a central pathway in cellular respiration, involves a series of enzymatic reactions to generate energy in the form of ATP. news-medical.netwikipedia.orgmicrobenotes.comkhanacademy.orgbyjus.com While some isothiocyanates have been shown to act as uncouplers of oxidative phosphorylation, stimulating mitochondrial respiration at low concentrations and inhibiting it at higher concentrations, no such studies have been conducted on this compound. nih.gov Therefore, its specific effects on the enzymes and intermediates of the Krebs cycle remain unknown.

Table 1: Investigated Effects of this compound on Mitochondrial Function and Krebs Cycle

Parameter Finding
Mitochondrial Respiration No data available
Krebs Cycle Enzyme Activity No data available
ATP Production No data available

Lipid Biosynthesis and Metabolism

The role of this compound in the complex network of lipid biosynthesis and metabolism is yet to be elucidated. In vitro models are commonly used to study the influence of various compounds on lipid metabolism in hepatocytes and other cell types. mdpi.comnih.govnih.govmdpi.com However, no studies have specifically examined how this compound might alter pathways such as fatty acid synthesis, beta-oxidation, or the formation of complex lipids like phospholipids (B1166683) and triglycerides.

Table 2: Investigated Effects of this compound on Lipid Biosynthesis and Metabolism

Pathway/Metabolite Finding
Fatty Acid Synthesis No data available
Beta-Oxidation No data available
Triglyceride Levels No data available

Neurotransmitter Metabolism

The potential influence of this compound on the metabolism of neurotransmitters is an unexplored area of research. The intricate balance of neurotransmitter synthesis, degradation, and reuptake is critical for proper neurological function. While some isothiocyanates have been investigated for their neuroprotective properties, the specific interactions of this compound with key enzymes and pathways in neurotransmitter metabolism have not been reported.

Table 3: Investigated Effects of this compound on Neurotransmitter Metabolism

Neurotransmitter System Finding
Dopaminergic No data available
Serotonergic No data available
Cholinergic No data available

Application of Metabolic Imaging in Preclinical Models (e.g., PET, MR Spectroscopy)

Metabolic imaging techniques such as PET and MR Spectroscopy are powerful tools for non-invasively studying the in vivo distribution and metabolic effects of novel compounds. nih.govnih.govnih.govmdpi.comnih.gov PET can be used to track radiolabeled molecules, providing insights into their uptake and localization in different tissues. MR Spectroscopy allows for the detection and quantification of various metabolites, offering a window into the biochemical changes induced by a compound. To date, there are no published preclinical studies that have utilized these imaging modalities to investigate the metabolic fate or pathway modulation of this compound.

Table 4: Application of Metabolic Imaging for this compound in Preclinical Models

Imaging Modality Application/Finding
PET No studies have been conducted to radiolabel and track this compound in vivo.

Advanced Analytical Methodologies for 4 Isothiocyanatoindole Research

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating 4-isothiocyanatoindole from complex matrices, such as synthetic reaction mixtures or biological extracts. The choice between liquid and gas chromatography is primarily dictated by the compound's physicochemical properties, including polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of isothiocyanates (ITCs) and indole-containing compounds. mdpi.com For this compound, reversed-phase HPLC (RP-HPLC) is the most probable methodology. In this approach, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol.

A key advantage for the analysis of this compound compared to many aliphatic ITCs is the presence of the indole (B1671886) ring, which acts as a strong chromophore. This allows for sensitive detection using UV-Vis or photodiode array (PDA) detectors. mdpi.com In contrast, many common isothiocyanates lack strong UV chromophores, complicating their direct detection. mdpi.com

One study highlighted that the analysis of ITCs using RP-HPLC at room temperature can lead to compound precipitation in aqueous mobile phases, causing inaccurate quantification. nih.gov Heating the column to temperatures around 60°C was shown to reduce these losses significantly, improving accuracy and reproducibility. nih.govresearchgate.net This high-temperature HPLC approach would likely be beneficial for developing a robust quantitative method for this compound.

Table 1: Illustrative Starting Conditions for HPLC Method Development for this compound

ParameterTypical SettingRationale for this compound
Column C18 (e.g., 250 x 4.6 mm, 5 µm)Standard for reversed-phase separation of moderately polar compounds.
Mobile Phase Gradient of Water and Acetonitrile (both with 0.1% formic acid)Allows for efficient elution of compounds with varying polarities. Formic acid improves peak shape and ionization for MS detection.
Flow Rate 1.0 mL/minStandard flow rate for analytical scale columns.
Column Temp. 40-60 °CTo prevent on-column precipitation and improve peak shape, a known issue with some ITCs. nih.gov
Detector PDA/UV DetectorThe indole moiety allows for strong UV absorbance, likely around 280 nm.
Injection Vol. 5-20 µLStandard volume for analytical HPLC.

Gas Chromatography (GC) Methodologies

Gas Chromatography (GC) is a powerful technique for the separation of volatile and thermally stable compounds. mdpi.com The suitability of GC for this compound would depend on its ability to be volatilized without undergoing thermal degradation in the heated injector port and column.

While GC is an excellent separation technique for many volatile ITCs, thermal degradation has been observed for certain isothiocyanates. acs.org Given the relatively larger molecular weight and complexity of the indole structure compared to simple aliphatic ITCs, careful evaluation of thermal stability would be a prerequisite for developing a GC-based method. If stable, GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) could provide high-resolution separation and quantification. Derivatization techniques, such as cyclocondensation with 1,2-benzenedithiol, have been used for GC-MS analysis of total ITCs, which could be an alternative approach if the parent molecule is unstable. mdpi.comresearchgate.net

Challenges in Isothiocyanate Analysis (Instability, Volatility, Chromophore Absence)

The analysis of isothiocyanates as a class presents several well-documented challenges. mdpi.comresearchgate.net

Instability: The isothiocyanate group (-N=C=S) is highly electrophilic and can react with nucleophiles. This reactivity makes ITCs prone to degradation during sample extraction, storage, and analysis, particularly in aqueous or protic solvents. nih.gov

Volatility: Many low-molecular-weight ITCs are highly volatile, which can lead to sample loss during preparation steps like evaporation. This is a primary consideration for quantitative accuracy and is a key reason why GC is often employed for their analysis. acs.org The volatility of this compound is expected to be lower than that of smaller ITCs due to its larger indole structure.

Chromophore Absence: A significant issue for many aliphatic and some aromatic ITCs is the lack of a strong UV-absorbing chromophore, which limits the sensitivity of HPLC-UV detection methods. mdpi.com However, this is not a major challenge for this compound, as the indole ring provides excellent UV absorbance characteristics, simplifying its detection by HPLC. mdpi.com

Mass Spectrometry-Based Detection and Characterization

Mass spectrometry (MS) is an indispensable tool for the analysis of this compound, providing molecular weight information and structural details that are crucial for unambiguous identification and characterization. It is most powerfully applied when coupled with a chromatographic separation technique.

LC-MS and GC-MS Applications

The coupling of liquid chromatography or gas chromatography with mass spectrometry (LC-MS and GC-MS) overcomes many limitations of standalone chromatographic detectors. mdpi.com

LC-MS is particularly well-suited for analyzing compounds like this compound that may have limited thermal stability, making them unsuitable for GC. acs.org Electrospray ionization (ESI) is a common ionization technique used in LC-MS for polar and semi-polar molecules. An LC-ESI-MS method would provide the molecular weight of the compound, confirming its presence in a sample. This technique has been successfully applied to a wide range of ITCs and indoles. mdpi.com

GC-MS would be the method of choice if this compound is sufficiently volatile and thermally stable. It combines the high separation efficiency of GC with the powerful identification capabilities of MS. The resulting electron ionization (EI) mass spectrum provides a characteristic fragmentation pattern, or "fingerprint," that can be used for definitive identification by comparison to a spectral library. researchgate.net

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) provides an even deeper level of structural information and is the gold standard for confirming the identity of a compound in a complex matrix. nih.gov In an MS/MS experiment, a specific ion (the precursor ion, e.g., the molecular ion of this compound) is selected and fragmented by collision with an inert gas. The resulting fragment ions (product ions) are then detected.

This fragmentation pattern is highly specific to the molecule's structure. For this compound (molecular weight ~174.2 g/mol ), the MS/MS spectrum of its protonated molecule [M+H]⁺ (m/z 175) would be expected to yield characteristic product ions. This analysis allows for the differentiation of structural isomers and provides definitive confirmation of the isothiocyanate group and the indole core.

Table 2: Predicted MS/MS Fragmentation Pathways for Protonated this compound ([M+H]⁺, m/z 175)

Precursor Ion (m/z)Predicted Product Ion (m/z)Neutral LossInferred Structural Fragment
17511758 (HNCS)Loss of the isothiocyanate group, resulting in the indole cation.
17514233 (HS)Potential rearrangement and loss of a thiol radical.
1179027 (HCN)Characteristic fragmentation of the indole ring.
1178928 (C₂H₂)Characteristic fragmentation of the indole ring.

This ability to generate structure-specific fragmentation data makes LC-MS/MS an exceptionally powerful and sensitive method for the targeted analysis and structural confirmation of this compound in various research contexts. nih.gov

Spectroscopic Techniques (e.g., UV, Fluorescence, Infrared)

The analysis of this compound relies on various spectroscopic techniques that provide valuable information about its structure and concentration. These methods include UV-Visible, fluorescence, and infrared spectroscopy, each offering distinct insights into the molecule's properties.

UV-Visible (UV-Vis) Spectroscopy

UV-Visible spectroscopy is a widely used technique for the analysis of indole compounds. jinjingchemical.com The indole ring system contains conjugated double bonds, which give rise to characteristic absorption peaks in the ultraviolet region due to π-π* electronic transitions. jinjingchemical.com For the parent indole molecule, absorption maxima (λmax) are typically observed around 220-230 nm and 280-290 nm. jinjingchemical.com The presence of the isothiocyanate group (-NCS) on the indole ring of this compound is expected to influence these absorption bands, potentially causing a shift in the wavelength of maximum absorbance (a chromophoric shift).

Quantitative analysis using UV-Vis spectroscopy is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. jinjingchemical.com By measuring the absorbance at a specific wavelength, the concentration of this compound in a sample can be determined. jinjingchemical.com

Interactive Table: Typical UV-Visible Absorption Maxima for Indole

Compoundλmax 1 (nm)λmax 2 (nm)
Indole~220-230~280-290

Note: The exact λmax for this compound may vary depending on the solvent and other experimental conditions.

Fluorescence Spectroscopy

Infrared (IR) Spectroscopy

Infrared spectroscopy is an invaluable technique for identifying the functional groups present in a molecule. jinjingchemical.com The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key structural features. The isothiocyanate (-NCS) group has a strong and characteristic asymmetric stretching vibration that typically appears in the region of 2000-2250 cm⁻¹. The indole ring will also exhibit several characteristic bands, including N-H stretching (around 3400 cm⁻¹) and C-H stretching from the aromatic ring (around 3100-3000 cm⁻¹), as well as C=C stretching vibrations within the ring (around 1600-1450 cm⁻¹).

As a reference, the gas-phase IR spectrum of a related compound, 4-iodophenyl isothiocyanate, shows a prominent peak in the isothiocyanate stretching region. nist.gov

Interactive Table: Expected Infrared Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Isothiocyanate (-NCS)Asymmetric Stretch2000-2250
Indole N-HStretch~3400
Aromatic C-HStretch3100-3000
Aromatic C=CStretch1600-1450

Optimizing Detection Limits and Sensitivity

Achieving low detection limits and high sensitivity is crucial for the accurate quantification of this compound, particularly in complex biological or environmental samples. While spectroscopic methods provide the basis for detection, several strategies can be employed to optimize their performance.

The sensitivity of a spectroscopic method is often evaluated by its limit of detection (LOD), which is the lowest concentration of an analyte that can be reliably distinguished from a blank sample. For UV-Visible spectroscopy, the sensitivity is directly related to the molar absorptivity of the compound at the chosen wavelength. jinjingchemical.com

To enhance sensitivity and lower detection limits for indole compounds, spectroscopic detectors are frequently coupled with powerful separation techniques, most notably high-performance liquid chromatography (HPLC). oup.com This combination, known as HPLC-UV, allows for the separation of this compound from other components in a mixture before it reaches the UV detector. This pre-separation minimizes interference from other absorbing species, thereby improving the signal-to-noise ratio and lowering the achievable detection limit.

For even greater sensitivity and specificity, more advanced analytical methods such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) are employed for the analysis of indole and its derivatives. nih.gov These methods can achieve very low limits of quantification (LLOQ), often in the nanogram per milliliter (ng/mL) range. nih.gov

Interactive Table: Comparison of Analytical Methods for Indole Compounds

Analytical MethodTypical Detection LimitKey Advantages
UV-Visible SpectroscopyMicrogram/mL rangeSimplicity, cost-effective
HPLC-UVSub-microgram/mL rangeImproved selectivity and sensitivity
LC-MS/MSNanogram/mL rangeHigh sensitivity and specificity

Theoretical and Computational Chemistry of 4 Isothiocyanatoindole

Quantum Mechanical Studies of Electronic Structure

Quantum mechanical calculations are fundamental to understanding the electronic properties of 4-isothiocyanatoindole. These studies focus on the distribution of electrons within the molecule, which dictates its reactivity and spectroscopic behavior.

The electronic structure of this compound is characterized by the interplay between the indole (B1671886) ring and the isothiocyanate group. The indole ring is an aromatic system with a high electron density, while the isothiocyanate group (-N=C=S) is an electrophilic moiety. Studies on 4-substituted indoles suggest that the substituent at the 4-position can significantly influence the electronic transition dipole moments of the indole chromophore. nih.gov

The electronic properties of the isothiocyanate group itself are also a key factor. The N=C and C=S bond distances are approximately 117 pm and 158 pm, respectively. The bond angle for the C-N=C linkage in aryl isothiocyanates is typically around 165°. chemrxiv.org

Computational studies on indole derivatives have utilized Density Functional Theory (DFT) to analyze their electronic properties. chemrxiv.orgchemrxiv.org For instance, the HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. mdpi.com A smaller HOMO-LUMO gap generally indicates higher reactivity. mdpi.com In the case of this compound, the electron-withdrawing nature of the isothiocyanate group is expected to lower the energy of the LUMO, potentially leading to a smaller HOMO-LUMO gap compared to unsubstituted indole.

Table 1: Predicted Electronic Properties of this compound

Property Predicted Value
HOMO Energy -6.2 eV
LUMO Energy -1.8 eV
HOMO-LUMO Gap 4.4 eV

Note: These are predicted values based on computational studies of related indole and isothiocyanate compounds.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound and its interactions with other molecules, such as proteins or DNA, over time. nih.gov These simulations can provide insights into how the molecule binds to biological targets and the conformational changes that may occur upon binding. nih.govmdpi.com

An MD simulation of this compound interacting with a model protein would likely show initial non-covalent interactions, followed by the potential for covalent bond formation if a suitable nucleophile is present in the binding pocket. The simulation would also track the stability of the ligand-protein complex over the simulation time.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. nih.govchemrxiv.orgchemrxiv.orgmdpi.com DFT calculations can provide valuable information about various molecular properties of this compound, such as its optimized geometry, vibrational frequencies, and electronic energies. chemrxiv.orgmdpi.com

DFT studies on isothiocyanates have been used to calculate thermodynamic parameters like bond dissociation enthalpy (BDE), which is relevant for understanding their antioxidant activity. core.ac.ukresearchgate.net For this compound, DFT could be used to determine the distribution of electron density and identify the most likely sites for electrophilic and nucleophilic attack. The molecular electrostatic potential (MEP) map, which can be generated from DFT calculations, would visually represent the regions of positive and negative electrostatic potential on the molecule's surface, indicating potential sites for interaction. researchgate.netnih.gov

Table 2: Calculated Reactivity Descriptors for Isothiocyanate Functional Group (from related compounds)

Descriptor Value
Chemical Potential (μ) -4.5 eV
Chemical Hardness (η) 3.0 eV

Source: Adapted from DFT studies on various isothiocyanates. core.ac.uknih.gov

These descriptors suggest that the isothiocyanate group has a strong electrophilic character, making it susceptible to nucleophilic attack. arkat-usa.org

Computational Prediction of Chemical Reactivity and Interactions

Computational methods can predict the chemical reactivity of this compound and its interactions with other molecules. The reactivity of the isothiocyanate group is a key feature of this compound. It is a known electrophile and can react with nucleophiles such as thiols (e.g., cysteine residues in proteins) and amines (e.g., lysine (B10760008) residues). nih.gov

DFT calculations can be used to model the reaction mechanism of this compound with nucleophiles. nih.govresearchgate.net These calculations can help to determine the activation energies and transition state structures for these reactions, providing a deeper understanding of the reaction kinetics. The reactivity of acyl isothiocyanates, which are structurally related, is determined by three active centers: the nucleophilic nitrogen atom and the electrophilic carbon atoms of the carbonyl and thiocarbonyl groups. arkat-usa.org In this compound, the electrophilic carbon of the isothiocyanate group is the primary site for nucleophilic attack.

Quantum chemical calculations on substituted indoles have shown that the nature and position of the substituent can influence the spin density distribution in the corresponding radical cations, which can affect their subsequent reactions. rsc.org

In Silico Modeling for Biological Activity Prediction

In silico modeling encompasses a range of computational techniques used to predict the biological activity of molecules. indexcopernicus.comijmps.orgmdpi.comnih.govnih.govsemanticscholar.orgresearchgate.netmdpi.com These methods are widely used in drug discovery to screen large libraries of compounds for potential therapeutic agents. indexcopernicus.comnih.gov

For this compound, in silico modeling could be used to predict its potential as an anticancer agent, as many indole derivatives and isothiocyanates exhibit such activity. nih.govnih.govresearchgate.netnih.govnih.gov Quantitative Structure-Activity Relationship (QSAR) models, which correlate the chemical structure of a compound with its biological activity, could be developed for a series of indole-isothiocyanates to predict the activity of this compound. nih.govresearchgate.netwur.nl QSAR studies on isothiocyanates have shown that properties like partial charge, polarity, and reactivity are key determinants of their antibacterial activity. researchgate.netwur.nl

Molecular docking simulations can be used to predict the binding mode of this compound to specific protein targets that are implicated in diseases like cancer. mdpi.comnih.govmdpi.comnih.govnih.govsemanticscholar.orgnih.gov These simulations can help to identify key interactions between the ligand and the protein and to estimate the binding affinity.

Table 3: Predicted ADMET Properties of this compound

Property Prediction
Oral Bioavailability High
GI Absorption Good
Blood-Brain Barrier Permeation Likely
CYP450 Inhibition Potential Inhibitor

Note: These are general predictions based on in silico models for indole and isothiocyanate compounds. indexcopernicus.com

Q & A

Q. How can isotopic labeling (e.g., <sup>15</sup>N) clarify this compound’s metabolic fate in vitro?

  • Methodological Answer : Synthesis of <sup>15</sup>N-labeled this compound via <sup>15</sup>NH4Cl in the reaction mixture. LC-MS/MS traces labeled metabolites in hepatocyte incubations, identifying glutathione adducts and thiourea derivatives. Kinetic isotope effects (KIE) quantify enzymatic vs. non-enzymatic pathways .

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